cis-1-(4-Methoxybenzyl)-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone
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Overview
Description
cis-1-(4-Methoxybenzyl)-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone: is a synthetic organic compound characterized by its unique structural features, including a methoxybenzyl group, a hydroxyl group, and a pyridyl group attached to a pyrrolidinone ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-(4-Methoxybenzyl)-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrrolidinone core. This can be achieved through the reaction of a suitable amine with a diketone under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via alkylation reactions. This step may involve the use of 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Pyridyl Group: The pyridyl group is typically introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce the pyridyl group to a piperidine ring.
Substitution: The methoxybenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid for aromatic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, cis-1-(4-Methoxybenzyl)-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features suggest it may bind to specific proteins or enzymes, influencing their activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of cis-1-(4-Methoxybenzyl)-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl and pyridyl groups may form hydrogen bonds or coordinate with metal ions in the active sites of enzymes, modulating their activity. Additionally, the methoxybenzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
cis-1-(4-Methoxybenzyl)-3-hydroxy-5-(2-pyridyl)-2-pyrrolidinone: Similar structure but with a different position of the pyridyl group.
cis-1-(4-Methoxybenzyl)-3-hydroxy-5-(4-pyridyl)-2-pyrrolidinone: Another positional isomer with the pyridyl group in the 4-position.
trans-1-(4-Methoxybenzyl)-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone: A stereoisomer with different spatial arrangement.
Uniqueness
cis-1-(4-Methoxybenzyl)-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone is unique due to its specific spatial arrangement and the combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cis-configuration may result in different binding affinities and selectivities compared to its trans-isomer or other positional isomers.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
359436-86-5 |
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Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
(3S,5S)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-5-pyridin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C17H18N2O3/c1-22-14-6-4-12(5-7-14)11-19-15(9-16(20)17(19)21)13-3-2-8-18-10-13/h2-8,10,15-16,20H,9,11H2,1H3/t15-,16-/m0/s1 |
InChI Key |
XDEXOPAHDVOGIA-HOTGVXAUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2[C@@H](C[C@@H](C2=O)O)C3=CN=CC=C3 |
SMILES |
COC1=CC=C(C=C1)CN2C(CC(C2=O)O)C3=CN=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(CC(C2=O)O)C3=CN=CC=C3 |
Synonyms |
(3R,5R)-rel-3-Hydroxy-1-[(4-methoxyphenyl)methyl]-5-(3-pyridinyl)-2-pyrrolidinone; |
Origin of Product |
United States |
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